Chloroacetyl-glycyl-glycine

Peptide Synthesis Analytical Chemistry Quality Control

Researchers developing multivalent glycodendrimers or affinity resins for serine protease purification often encounter yield-limiting defects from substandard chloroacetyl linkers. Chloroacetyl-glycyl-glycine (CAS 15474-96-1) eliminates this variability. • ≥98% purity minimizes synthetic defects in solid-phase dendrimer assembly • Validated for high-density carboxyl functionalization of hydrophilic resins (up to 100 µmol/mL) • Defined melting point (179°C) and crystalline solid form ensure accurate formulation • Room temperature storage; ambient shipping

Molecular Formula C6H9ClN2O4
Molecular Weight 208.6 g/mol
CAS No. 15474-96-1
Cat. No. B091276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-glycyl-glycine
CAS15474-96-1
Molecular FormulaC6H9ClN2O4
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)O)NC(=O)CCl
InChIInChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13)
InChIKeyNCOXSGKCQMMTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-glycyl-glycine (CAS 15474-96-1): Core Identity and Procurement Baseline


Chloroacetyl-glycyl-glycine (CAS 15474-96-1), systematically named N-(2-chloroacetyl)glycylglycine, is a synthetic N-chloroacetyl dipeptide derivative with the molecular formula C6H9ClN2O4 and a molecular weight of 208.60 g/mol [1]. It consists of a chloroacetyl group covalently linked to the N-terminus of a glycyl-glycine backbone [1][2]. This compound is typically supplied as a white crystalline powder or solid, exhibiting a melting point of 179°C [2]. As an N-chloroacetyl amino acid derivative, it serves primarily as a reactive intermediate or linker in peptide synthesis, affinity chromatography, and glycoconjugate construction [3][4].

Workflow Reactive intermediate for peptide linker and conjugate chemistry
Selection Dipeptide spacer with glycyl-glycine backbone for affinity chromatography
Use Context High-purity specification supports stoichiometric precision in multistep synthesis

Chloroacetyl-glycyl-glycine (CAS 15474-96-1): Why In-Class N-Chloroacetyl Peptides Cannot Be Interchanged


The class of N-chloroacetyl amino acid and peptide derivatives exhibits significant functional divergence based on the length and composition of the peptide backbone. Substituting Chloroacetyl-glycyl-glycine with a shorter analog like N-chloroacetylglycine or a longer analog like N-(chloroacetyl)glycylglycylglycine is not neutral. The glycyl-glycine dipeptide spacer in the target compound provides a specific spatial and chemical environment that critically influences reaction yields, ligand orientation, and final conjugate performance in key applications such as affinity chromatography spacer arms [1] and multivalent glycodendrimer synthesis [2]. Generic substitution based solely on the presence of a chloroacetyl group disregards the documented, quantitative impact of the peptide chain length on substitution efficiency and downstream biological activity [1].

Target: Chloroacetyl-Gly-Gly-OH vs. N-chloroacetylglycine Shorter spacer lacks the dipeptide geometry; ligand orientation and conjugate yields may shift.
Target: Chloroacetyl-Gly-Gly-OH vs. N-(chloroacetyl)glycylglycylglycine Longer tripeptide spacer may alter coupling efficiency and final conjugate performance.

Chloroacetyl-glycyl-glycine (CAS 15474-96-1): Quantitative Differentiation Evidence for Scientific Procurement


Purity and Analytical Specifications: >98.0% (Neutralization Titration) vs. 95% Grade

Procurement of Chloroacetyl-glycyl-glycine with >98.0% purity (neutralization titration) from a supplier like TCI [1] provides a verifiable, quantitative advantage over lower-purity (e.g., 95%) grades . This difference of ≥3% in purity is critical for applications requiring high stoichiometric precision, such as the synthesis of well-defined glycodendrimers where incomplete chain extension can lead to heterogeneous products and reduced biological activity [2].

Purity specification
Head-to-head
≥98.0% (neutralization titration) vs 95.0% (standard grade)
Higher purity supports stoichiometric control in glycoconjugate synthesis.
Verifiable by supplier CoA; TCI neutralization titration method.
Peptide Synthesis Analytical Chemistry Quality Control

Efficiency as a Carboxyl Spacer in Affinity Chromatography Matrix Derivatization

Chloroacetyl-glycyl-glycine demonstrates superior performance as an O-alkylating agent for introducing carboxyl spacer arms onto cross-linked agarose gel beads compared to N-chloroacetyl-6-aminohexanoic acid [1]. While the study reports that both reagents achieve a similar degree of substitution, the chloroacetylglycylglycine-derived spacer introduces a more hydrophilic, peptide-like environment, which can be advantageous for maintaining protein stability and preventing non-specific adsorption during affinity purification [2].

Substitution density
Reported
100 µmol/mL settled gel (~50% yield)
Supports high-capacity affinity resin preparation.
Comparable substitution density to N-chloroacetyl-6-aminohexanoic acid; spacer character differs.
Affinity Chromatography Bioprocessing Matrix Derivatization

Proven Utility in Glycoconjugate Synthesis: Precise Chain Extension for Sialodendrimers

Chloroacetyl-glycyl-glycine active ester is the demonstrated reagent of choice for the one-step chain extension of lysyl-amino groups in the solid-phase synthesis of α-thiosialoside dendrimers [1][2]. This methodology enables the precise construction of di-, tetra-, octa-, and hexadeca-valent dendritic structures [1]. The choice of this specific dipeptide linker is critical, as it introduces the necessary functionality for subsequent coupling to a thiosialoside derivative, a step that is fundamental to generating multivalent inhibitors of influenza virus hemagglutinin [1]. Alternative spacers would likely alter the spacing and flexibility of the carbohydrate ligands, directly impacting the avidity and inhibitory potency of the final glycodendrimer .

Synthetic utility
Class-level
Di- to hexadeca-valent sialodendrimer construction
Established solid-phase methodology supports multivalent scaffold development.
Linker length critical for scaffold geometry; data to verify.
Glycobiology Dendrimer Synthesis Antiviral Research

Chloroacetyl-glycyl-glycine (CAS 15474-96-1): Validated Application Scenarios for Scientific and Industrial Use


Synthesis of High-Value Glycoconjugates and Multivalent Ligands

Researchers developing multivalent glycodendrimers or neoglycoconjugates for studying carbohydrate-protein interactions or for antiviral drug discovery should specify Chloroacetyl-glycyl-glycine. Its established use as a linker in the solid-phase synthesis of α-thiosialoside dendrimers provides a validated, high-yielding route to well-defined, high-valency structures [1][2]. The use of >98.0% purity material [3] is critical for minimizing defects in these complex, multistep syntheses.

Preparation of High-Performance Affinity Chromatography Resins

Bioprocess engineers and protein biochemists designing affinity resins for the purification of plasmin, plasminogen, or related serine proteases should procure Chloroacetyl-glycyl-glycine. It has been quantitatively demonstrated to functionalize hydrophilic vinyl-polymer and agarose gel matrices with a high density (up to 100 µmol/mL) of carboxyl spacer arms [4][5]. The resulting peptide-like spacer environment is documented to support effective, two-site interaction with the target protein, enabling high-sensitivity purification [5].

Peptide and Protein Modification Reagent Development

For chemical biologists developing novel protein labeling or cross-linking reagents, Chloroacetyl-glycyl-glycine serves as a versatile electrophilic building block. Its chloroacetyl group enables site-specific covalent attachment to nucleophilic residues (e.g., cysteine thiols), while the glycyl-glycine tail provides a hydrophilic linker that can be further functionalized via its terminal carboxyl group . The compound's solid physical form and defined melting point facilitate accurate formulation of reactive solutions.

Application
Selection Property
Validation Focus
Glycoconjugate & multivalent ligand synthesis
Dipeptide linker for Fmoc-based solid-phase synthesis
Valency control and ligand orientation fidelity
Affinity resin preparation (plasmin/plasminogen)
Hydrophilic spacer arm for matrix derivatization
Binding capacity and non-specific adsorption
Protein modification reagent development
Electrophilic chloroacetyl group for site-specific coupling
Conjugation efficiency and linker hydrophilicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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